molecular formula C13H16O2 B1323597 4-(2-Carboethoxyphenyl)-1-butene CAS No. 731772-77-3

4-(2-Carboethoxyphenyl)-1-butene

Cat. No.: B1323597
CAS No.: 731772-77-3
M. Wt: 204.26 g/mol
InChI Key: WKBWQTJZWDRTEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

1. Hydrogenation Catalysis

The hydrogenation of alkadienes such as 1,3-butadiene, which is closely related to the structure of 4-(2-Carboethoxyphenyl)-1-butene, has been studied using rhenium and sulfur-contaminated rhenium catalysts. This process typically produces compounds like 1-butene, highlighting the potential of such substances in catalytic hydrogenation reactions (Grant, Moyes, & Wells, 1978).

2. Self-Metathesis for Propene Production

The self-metathesis of 1-butene, a molecule similar to this compound, using molybdenum oxide on silica, has shown significant potential in the production of valuable propene and ethene under mild conditions. This indicates the role of similar compounds in efficient industrial catalysis (Cui et al., 2014).

3. Electrochemical Synthesis

The electrochemical synthesis of carboxylic acids from alkenes using nickel-organic mediators with CO2 has been explored. This method, applied to substances like 1-butene, can potentially be adapted for compounds like this compound, suggesting applications in green chemistry and carbon capture technologies (Bringmann & Dinjus, 2001).

4. Zeolite Membrane Reactors

Zeolite membrane reactors have been used for the metathesis of olefins, such as the conversion of cis-2-butene to trans-2-butene. This research demonstrates the potential of this compound in membrane-based chemical reactions, offering innovative solutions in chemical engineering and material science (Graaf et al., 1999).

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body would be studied. This could involve its interaction with biological macromolecules and its effects on cellular processes .

Safety and Hazards

This involves studying the toxicity of the compound, its environmental impact, and precautions that need to be taken while handling it .

Future Directions

This involves predicting or proposing future research directions. This could include potential applications of the compound, modifications that could be made to its structure to enhance its properties, or new reactions that it could be used in .

Properties

IUPAC Name

ethyl 2-but-3-enylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-3-5-8-11-9-6-7-10-12(11)13(14)15-4-2/h3,6-7,9-10H,1,4-5,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBWQTJZWDRTEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1CCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641145
Record name Ethyl 2-(but-3-en-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731772-77-3
Record name Ethyl 2-(but-3-en-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.